molecular formula C7H14N2O2 B135923 4-(2-Hydroxypropyl)piperazin-2-one CAS No. 137066-46-7

4-(2-Hydroxypropyl)piperazin-2-one

Cat. No. B135923
M. Wt: 158.2 g/mol
InChI Key: RNUOXYTZOTXYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxypropyl)piperazin-2-one (HPP) is a cyclic organic compound that is widely used in scientific research. It has a unique structure that makes it an important starting material for the synthesis of various compounds. HPP is a versatile molecule that can be used in different fields of chemistry, including pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

4-(2-Hydroxypropyl)piperazin-2-one acts as a nucleophile in chemical reactions due to the presence of the amine and hydroxyl groups in its structure. It can form covalent bonds with electrophiles such as carbonyl groups and halogens. 4-(2-Hydroxypropyl)piperazin-2-one can also act as a ligand for metal ions, forming coordination complexes. The mechanism of action of 4-(2-Hydroxypropyl)piperazin-2-one in biological systems is not well understood.

Biochemical And Physiological Effects

4-(2-Hydroxypropyl)piperazin-2-one has been shown to have antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells in vitro. 4-(2-Hydroxypropyl)piperazin-2-one has low toxicity in animal studies, indicating its potential as a drug candidate. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

4-(2-Hydroxypropyl)piperazin-2-one is a versatile molecule that can be used in various chemical reactions. It is readily available and relatively inexpensive. However, 4-(2-Hydroxypropyl)piperazin-2-one is hygroscopic and can absorb moisture from the air, affecting its purity and stability. It is also sensitive to heat and light, which can cause decomposition.

Future Directions

Future research on 4-(2-Hydroxypropyl)piperazin-2-one could focus on its potential as a drug candidate for the treatment of fungal and bacterial infections, as well as cancer. 4-(2-Hydroxypropyl)piperazin-2-one could also be used in the synthesis of new materials with unique properties. Further studies on the mechanism of action of 4-(2-Hydroxypropyl)piperazin-2-one in biological systems could lead to the development of new drugs with novel modes of action.

Synthesis Methods

4-(2-Hydroxypropyl)piperazin-2-one can be synthesized through the reaction of 2-methylpiperazine with propylene oxide. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that is soluble in water and organic solvents. The purity of 4-(2-Hydroxypropyl)piperazin-2-one can be improved through recrystallization or chromatography.

Scientific Research Applications

4-(2-Hydroxypropyl)piperazin-2-one is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a building block for the synthesis of peptides and peptidomimetics. 4-(2-Hydroxypropyl)piperazin-2-one is an important intermediate in the synthesis of drugs such as antipsychotics, antidepressants, and antivirals. It is also used in the synthesis of pesticides and herbicides. In materials science, 4-(2-Hydroxypropyl)piperazin-2-one is used in the synthesis of polymers and resins.

properties

CAS RN

137066-46-7

Product Name

4-(2-Hydroxypropyl)piperazin-2-one

Molecular Formula

C7H14N2O2

Molecular Weight

158.2 g/mol

IUPAC Name

4-(2-hydroxypropyl)piperazin-2-one

InChI

InChI=1S/C7H14N2O2/c1-6(10)4-9-3-2-8-7(11)5-9/h6,10H,2-5H2,1H3,(H,8,11)

InChI Key

RNUOXYTZOTXYFD-UHFFFAOYSA-N

SMILES

CC(CN1CCNC(=O)C1)O

Canonical SMILES

CC(CN1CCNC(=O)C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.